molecular formula C14H18N2O B607880 GSK963 CAS No. 2049868-46-2

GSK963

Cat. No.: B607880
CAS No.: 2049868-46-2
M. Wt: 230.311
InChI Key: NJQVSLWJBLPTMD-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

GSK963, also known as GSK-963, 2,2-Dimethyl-1-(5(S)-phenyl-4,5-dihydro-pyrazol-1-yl)-propan-1-one, this compound (Racemate), or GSK’963, is a potent and selective inhibitor of receptor-interacting protein 1 kinase (RIP1 or RIPK1). This compound has been studied for its role in inflammation and necroptosis .

Target of Action

The primary target of this compound is RIP1 kinase (RIPK1) . RIP1 kinase is an essential adaptor for signaling induced by a number of innate immune receptors including TNFR1 and other death receptors, TLR3, and TLR4 .

Mode of Action

This compound interacts with RIP1 kinase, inhibiting its activity. This interaction blocks the RIP1-dependent cell death pathway . The compound is significantly more potent than Nec-1, a previous generation RIP1 kinase inhibitor, in both biochemical and cellular assays .

Biochemical Pathways

The inhibition of RIP1 kinase by this compound affects the necroptosis pathway, a form of regulated necrosis. RIP1 kinase activity is a key driver of inflammation and tissue damage in a variety of disease settings, most notably involving the proinflammatory cytokine TNF .

Pharmacokinetics

This compound has been shown to have favorable pharmacokinetic properties . .

Result of Action

The inhibition of RIP1 kinase by this compound results in the prevention of RIP1-dependent cell death, also known as necroptosis . This can lead to a reduction in inflammation and tissue damage, particularly in settings involving the proinflammatory cytokine TNF .

Action Environment

It’s worth noting that this compound has been shown to be extremely potent in human cells, but it has highly reduced cellular efficacy in mouse and rat .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GSK963 involves the preparation of a chiral small-molecule inhibitor. The specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available. it is known that this compound is chemically distinct from other RIP1 kinase inhibitors such as Necrostatin-1 and Necrostatin-1s .

Industrial Production Methods: Industrial production methods for this compound are not explicitly detailed in the available literature. Typically, the production of such compounds involves multi-step organic synthesis, purification, and quality control processes to ensure high purity and potency .

Chemical Reactions Analysis

Types of Reactions: GSK963 primarily undergoes interactions with kinases, specifically inhibiting the activity of RIP1 kinase. It does not undergo typical chemical reactions like oxidation, reduction, or substitution in the context of its biological activity .

Common Reagents and Conditions: The compound is used in biochemical assays with specific reagents and conditions to study its inhibitory effects on RIP1 kinase. The exact reagents and conditions are tailored to the experimental setup and are not universally standardized .

Major Products Formed: The major product of interest when using this compound is the inhibition of necroptosis, which is a result of its interaction with RIP1 kinase. This inhibition is crucial for studying the pathways involved in necroptosis and related inflammatory responses .

Properties

IUPAC Name

2,2-dimethyl-1-[(3S)-3-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-14(2,3)13(17)16-12(9-10-15-16)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQVSLWJBLPTMD-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1C(CC=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)N1[C@@H](CC=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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